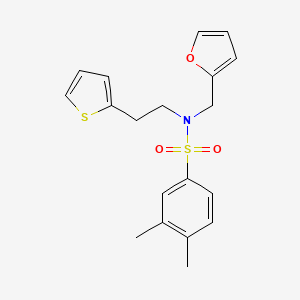

N-(furan-2-ylmethyl)-3,4-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-3,4-dimethyl-N-(2-thiophen-2-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S2/c1-15-7-8-19(13-16(15)2)25(21,22)20(14-17-5-3-11-23-17)10-9-18-6-4-12-24-18/h3-8,11-13H,9-10,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVQCUJCJGYCCPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CS2)CC3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3,4-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzenesulfonamide core, followed by the introduction of the furan and thiophene groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3,4-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: The nitro group in the benzenesulfonamide can be reduced to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry

-

Antimicrobial Activity :

- The compound exhibits significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness in inhibiting bacterial growth by targeting the enzyme dihydropteroate synthase , which is involved in folic acid synthesis. This inhibition disrupts nucleic acid and protein synthesis essential for bacterial growth .

-

Anticancer Properties :

- Preliminary studies suggest that the compound may exhibit anticancer activity through the inhibition of specific kinases involved in cell proliferation pathways. It may modulate signaling pathways critical for tumor growth and metastasis, making it a candidate for further exploration in cancer therapeutics.

-

Anti-inflammatory Effects :

- The compound has shown potential as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines and enzymes associated with inflammatory responses, which could be beneficial for treating chronic inflammatory conditions.

Organic Synthesis

N-(furan-2-ylmethyl)-3,4-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various synthetic routes to develop novel compounds with enhanced biological activities.

| Application Area | Specific Uses |

|---|---|

| Medicinal Chemistry | Antimicrobial, anticancer, anti-inflammatory |

| Organic Synthesis | Building block for complex molecules |

| Material Science | Potential use in organic semiconductors |

Material Science

The compound is being explored for its electronic properties and potential applications in organic semiconductors and light-emitting diodes (LEDs). Its unique combination of furan and thiophene rings enhances its electronic characteristics, making it suitable for developing advanced materials in electronics .

Case Studies

-

Antimicrobial Efficacy Study :

- A study conducted on various bacterial strains demonstrated that this compound exhibited broad-spectrum antibacterial activity. The results indicated a significant reduction in bacterial colony counts, supporting its potential as a new antibacterial agent.

-

Anticancer Mechanism Investigation :

- Research focused on the compound's mechanism of action revealed that it effectively inhibited specific kinases involved in cancer cell proliferation. This study highlighted the compound's potential role in developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3,4-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The furan and thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Structural Features

The compound’s unique substituents differentiate it from analogous benzenesulfonamides:

Key Observations :

- The target compound’s combination of furan (oxygen-containing) and thiophene (sulfur-containing) substituents introduces distinct electronic and steric effects compared to purely alkyl- or halogen-substituted analogs .

- Unlike compounds with symmetric substituents (e.g., 2,6-dimethylphenyl in ), the asymmetric 3,4-dimethylbenzene core may influence molecular conformation and packing.

Challenges :

- Bulky heterocyclic substituents may reduce reaction yields due to steric hindrance during sulfonamide bond formation.

- Thiophene’s sulfur atom could influence electronic properties, altering reactivity compared to furan or alkyl-substituted analogs .

Crystallographic and Intermolecular Interactions

- Analog from : Displays N–H⋯O(S) hydrogen bonds forming chain-like structures, with torsion angles (e.g., C1–SO₂–NH–C7 = -60.0°) influenced by substituents .

- N-[5-(4-chlorophenyl)furan-2-ylmethyl]-4-methyl-N-(prop-2-ynyl)benzenesulfonamide : Relies on C–H⋯π interactions for crystal packing, absent in the target compound .

Table: Intermolecular Interaction Comparison

Biological Activity

N-(furan-2-ylmethyl)-3,4-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzenesulfonamide core with substituents including a furan ring and a thiophene ring. These structural components contribute to its unique chemical properties and biological interactions. The presence of the sulfonamide group is critical, as it is commonly associated with various pharmacological activities.

Target Enzymes

This compound primarily targets the enzyme dihydropteroate synthase , which plays a crucial role in bacterial folic acid synthesis. By inhibiting this enzyme, the compound disrupts the production of dihydrofolic acid, essential for nucleic acid and protein synthesis in bacteria, thereby exerting its antibacterial effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown promising results in inhibiting growth in Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibacterial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Preliminary studies have indicated that it may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective cytotoxicity at sub-micromolar concentrations .

Case Studies

- Cytotoxicity Assays : A study assessed the cytotoxic effects of the compound on MCF-7 and A549 cell lines. Results showed IC50 values of 0.65 µM and 0.78 µM respectively, indicating potent anticancer activity comparable to established chemotherapeutics like doxorubicin .

- Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound resulted in increased caspase-3/7 activity, confirming its role as an apoptosis inducer in cancer cells.

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(furan-2-carbonyl)-N-(phenylethynyl)benzenesulfonamide | Furan and phenylethynyl groups | Anticancer activity |

| N-(thiazole)-N-benzenesulfonamide | Thiazole instead of furan | Antibacterial properties |

| N-(pyridine)-N-benzenesulfonamide | Pyridine ring attached | Antimicrobial effects |

The unique combination of furan and thiophene rings in this compound sets it apart from other sulfonamides, enhancing its pharmacological profile and potential applications in drug development.

Q & A

Q. How can contradictory data between theoretical predictions and experimental results be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.